SSTR5 Binding Affinity: 40- to 158-Fold Superiority Over First-Generation Analogs
(2R)-Pasireotide (diaspartate) demonstrates a dramatically higher binding affinity for human SSTR5 compared to the first-generation somatostatin receptor ligands (SRLs) octreotide and lanreotide. In head-to-head competitive radioligand binding assays using CHO-K1 cells expressing human recombinant receptors, pasireotide exhibits an IC50 of 0.16 nM at SSTR5, whereas octreotide exhibits IC50 values in the range of 5.6–32 nM, representing a 35- to 200-fold higher affinity for SSTR5 [1]. A separate authoritative source reports a 40-fold higher affinity and a 158-fold higher functional activity at SSTR5 for pasireotide compared to octreotide [2]. For SSTR1, pasireotide's IC50 of 9.3 nM contrasts with octreotide's IC50 >1000 nM (>107-fold difference), and for SSTR3, the IC50 values are 1.5 nM versus 4.4–34.5 nM (~3- to 23-fold difference) [1].
| Evidence Dimension | Binding affinity (IC50, nM) at human SSTR5 |
|---|---|
| Target Compound Data | IC50 = 0.16 ± 0.01 nM (pasireotide diaspartate, SIGNIFOR label) |
| Comparator Or Baseline | Octreotide IC50 range: 5.6–32 nM; Lanreotide IC50 range: 0.6–14 nM |
| Quantified Difference | 35- to 200-fold higher affinity vs. octreotide; approximately 4- to 88-fold higher vs. lanreotide at SSTR5; 40-fold higher affinity per secondary source [2]. |
| Conditions | Competitive radioligand binding at human recombinant SSTR5 expressed in CHO-K1 cells |
Why This Matters
For research targeting SSTR5-mediated pathways (e.g., Cushing's disease, prolactinomas), this large affinity margin translates to functional selectivity at clinically relevant concentrations that first-generation SRLs cannot achieve, directly impacting assay sensitivity, in vivo dosing requirements, and the validity of receptor-subtype attribution.
- [1] SIGNIFOR (pasireotide diaspartate) Injection, for subcutaneous use [package insert]. Recordati Rare Diseases Inc.; 2023. Table 2: Binding affinities of endogenous somatostatin and pasireotide to the five human SSTR receptor subtypes. IC50 values (nM, mean ± SEM): Pasireotide SSTR5 = 0.16 ± 0.01. Somatostatin (SRIF-14) SSTR5 = 0.29 ± 0.04. View Source
- [2] Clinical trial record: Pasireotide LAR in Severe Polycystic Liver Disease (NCT01670110). Description: Pasireotide (SOM230) has a 40-fold higher affinity and 158-fold higher functional activity for the SST5 receptor than octreotide. View Source
